Cas no 138247-43-5 (N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine)
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine Chemical and Physical Properties
Names and Identifiers
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- N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine
- [S-(R*,R*)]-α-[(5-AMino-1-carboxypentyl)aMino]benzenebutanoic Acid
- (2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoic acid
- 138247-43-5
- (.ALPHA.S)-.ALPHA.-(((1S)-5-AMINO-1-CARBOXYPENTYL)AMINO)BENZENEBUTANOIC ACID
- BENZENEBUTANOIC ACID, .ALPHA.-(((1S)-5-AMINO-1-CARBOXYPENTYL)AMINO)-, (.ALPHA.S)-
- (2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoic acid
- Benzenebutanoic acid, alpha-(((1S)-5-amino-1-carboxypentyl)amino)-, (alphaS)-
- SCHEMBL661267
- LISINOPRIL DIHYDRATE IMPURITY H [EP IMPURITY]
- (S)-6-Amino-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoic acid
- SGW3H7HBJ6
- 305332-61-0
- Lisinopril CPP Lysine Impurity
- (2S)-6-Amino-2-(((1S)-1-carboxy-3-phenylpropyl)amino)hexanoic acid
- Lisinopril dihydrate impurity H [EP]
- (S)-6-Amino-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoicacid
- Benzenebutanoic acid, alpha-[[(1S)-5-amino-1-carboxypentyl]amino]-, (alphaS)-
- UNII-SGW3H7HBJ6
- (alphaS)-alpha-(((1S)-5-Amino-1-carboxypentyl)amino)benzenebutanoic acid
-
- Inchi: 1S/C16H24N2O4/c17-11-5-4-8-13(15(19)20)18-14(16(21)22)10-9-12-6-2-1-3-7-12/h1-3,6-7,13-14,18H,4-5,8-11,17H2,(H,19,20)(H,21,22)/t13-,14-/m0/s1
- InChI Key: CJPMLWRZFHGSOZ-KBPBESRZSA-N
- SMILES: OC([C@H](CCCCN)N[C@H](C(=O)O)CCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 308.17400
- Monoisotopic Mass: 308.17360725g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 11
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.1
- Topological Polar Surface Area: 113Ų
Experimental Properties
- Melting Point: 155-157°C
- PSA: 112.65000
- LogP: 2.33540
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C181225-5mg |
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine |
138247-43-5 | 5mg |
$ 136.00 | 2023-04-18 | ||
| TRC | C181225-10mg |
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine |
138247-43-5 | 10mg |
$ 224.00 | 2023-09-08 | ||
| TRC | C181225-25mg |
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine |
138247-43-5 | 25mg |
$ 500.00 | 2023-04-18 | ||
| TRC | C181225-50mg |
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine |
138247-43-5 | 50mg |
$ 911.00 | 2023-09-08 | ||
| TRC | C181225-100mg |
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine |
138247-43-5 | 100mg |
$ 1646.00 | 2023-09-08 | ||
| A2B Chem LLC | AA57317-25mg |
Benzenebutanoic acid, α-[[(1S)-5-amino-1-carboxypentyl]amino]-, (αS)- |
138247-43-5 | 97% | 25mg |
$510.00 | 2024-04-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-212339-10mg |
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine, |
138247-43-5 | 10mg |
¥2294.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-212339-10 mg |
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine, |
138247-43-5 | 10mg |
¥2,294.00 | 2023-07-10 |
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine
Comprehensive Overview of N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine (CAS No. 138247-43-5): Properties, Applications, and Research Insights
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine (CAS No. 138247-43-5) is a specialized lysine derivative with significant relevance in pharmaceutical and biochemical research. This compound, often abbreviated as CPP-Lys, features a unique carboxy-phenylpropyl moiety attached to the L-lysine backbone, making it a valuable intermediate in drug development and enzyme inhibition studies. Its molecular structure combines the properties of amino acids and aromatic carboxylic acids, enabling diverse applications in targeted therapies and peptide synthesis.
Recent trends in biomedical research highlight growing interest in N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine due to its potential role in modulating enzyme activity, particularly in cardiovascular and metabolic diseases. Researchers are exploring its utility as a competitive inhibitor for angiotensin-converting enzyme (ACE) analogs, aligning with the surge in demand for precision medicine solutions. The compound's chiral center at the S-configuration further enhances its selectivity, a feature highly sought after in drug design.
From a synthetic chemistry perspective, CAS No. 138247-43-5 is synthesized via stereoselective methods to ensure high enantiomeric purity. Advanced techniques like HPLC and NMR spectroscopy are employed for quality control, addressing the pharmaceutical industry's stringent standards. Its water solubility and stability under physiological conditions make it suitable for in vivo studies, a topic frequently searched in academic databases and AI-driven literature reviews.
The compound's relevance extends to nutraceutical applications, where its bioactive properties are investigated for anti-inflammatory and antioxidant effects. With rising consumer interest in functional ingredients, N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine is gaining attention in dietary supplement formulations. This aligns with the broader market trend toward personalized nutrition, a hot topic in healthtech discussions.
In computational biology, CPP-Lys serves as a model compound for molecular docking simulations, aiding in the discovery of novel therapeutics. Its interaction with proteolytic enzymes is a frequent subject of machine learning-based studies, reflecting the intersection of AI and drug discovery. Such applications resonate with queries like "how to predict enzyme-substrate interactions" or "role of amino acid derivatives in silico modeling," commonly searched in scientific forums.
Regulatory and safety profiles of CAS No. 138247-43-5 adhere to GMP and ISO guidelines, ensuring compliance in global markets. The compound is classified as non-hazardous under standard handling conditions, though proper lab protocols are recommended. This information addresses frequent searches about "chemical safety of lysine derivatives" and "storage conditions for peptide intermediates."
Future research directions for N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine may focus on its synergistic effects with other bioactive compounds, leveraging multi-omics approaches. As the scientific community prioritizes sustainable chemistry, greener synthesis routes for this compound are likely to emerge, a topic gaining traction in grant proposals and industry white papers.
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